3,5-Dibenzyloxycarbonylnitrobenzene
Description
3,5-Dibenzyloxycarbonylnitrobenzene is a trisubstituted benzene derivative featuring a nitro group (-NO₂) at position 1 and two benzyloxycarbonyl (Cbz) groups (-OCOOBn) at positions 3 and 4. The Cbz group is widely used as a protective moiety in organic synthesis, particularly for amines, due to its stability under acidic conditions and ease of removal via hydrogenolysis . The nitro group enhances electrophilicity, making the compound reactive in reduction or substitution reactions.
Properties
IUPAC Name |
dibenzyl 5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-21(28-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)23(26)27)22(25)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKMRMIJOBXEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
3,5-Dibenzyloxycarbonylnitrobenzene vs. Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b from contain benzylidene (Ar-CH=) and cyano (-CN) groups, while the target compound features nitro and Cbz groups. Key differences include:
- Protective Group Utility: The Cbz groups in the target compound contrast with the methylfuran and cyano substituents in 11a/b, which are more reactive in cyclization reactions (e.g., forming thiazolo-pyrimidine cores) .
Comparison with 3,5-Dibromo-Salicylaldehyde Ni(II) Complexes ()
3,5-Dibromo-salicylaldehyde (Br₂-sal) in has bromine atoms at positions 3 and 5 and an aldehyde group at position 1. Key distinctions:
- Coordination Chemistry: Br₂-sal forms stable Ni(II) complexes due to the chelating ability of the aldehyde and phenolic oxygen . In contrast, the nitro and Cbz groups in the target compound are less likely to participate in metal coordination, favoring instead nucleophilic or redox reactions.
- Biological Interactions: Br₂-sal Ni(II) complexes bind DNA and serum albumin via intercalation and hydrophobic interactions .
Physical and Spectral Properties
*Note: Data for this compound are extrapolated from analogs.
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